BI-4924 sodium
Description
Significance of PHGDH in Cellular Metabolism
Phosphoglycerate Dehydrogenase (PHGDH) is a crucial enzyme that diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) into the serine biosynthesis pathway. ijbs.comjci.org It catalyzes the NAD+ dependent oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP), the initial committed step in the de novo synthesis of serine. ijbs.comopnme.com This function places PHGDH at a critical metabolic node, linking glycolysis to amino acid metabolism. The activity of PHGDH is not only essential for providing the building blocks for proteins but also contributes to a wide array of cellular processes. These include the synthesis of other amino acids like glycine (B1666218) and cysteine, the production of nucleotides and lipids, and the maintenance of cellular redox homeostasis. d-nb.infooncotarget.com Furthermore, PHGDH has been shown to have non-metabolic roles, such as promoting pancreatic cancer development by interacting with translation initiation factors. scientificarchives.comnih.gov
Role of Serine Biosynthesis Pathway in Cellular Homeostasis
The serine biosynthesis pathway, initiated by PHGDH, is integral to maintaining cellular homeostasis. nih.gov Serine, the direct product of this pathway, is a versatile molecule with numerous essential roles. oup.com It serves as a primary precursor for the synthesis of proteins, lipids (such as phospholipids (B1166683) and sphingolipids), and nucleotides, all of which are vital for cell growth and proliferation. d-nb.infocornell.edu The pathway also plays a significant role in one-carbon metabolism by providing one-carbon units for the synthesis of a diverse range of molecules. d-nb.infooncotarget.com This metabolic network is critical for DNA methylation and the synthesis of glutathione, a key antioxidant that protects cells from oxidative stress. ijbs.com Consequently, the serine biosynthesis pathway is tightly regulated to meet the cell's metabolic demands and respond to various cellular stresses. nih.govresearchgate.net
PHGDH as a Metabolic Target in Disease Research
Given its pivotal role in cellular proliferation and survival, it is not surprising that dysregulation of PHGDH is implicated in several diseases, most notably cancer. assaygenie.comresearchgate.net Many cancer cells exhibit a heightened demand for serine to support their rapid growth and proliferation, leading to the upregulation or amplification of the PHGDH gene. oncotarget.comtandfonline.com This has been observed in various cancer types, including breast cancer, melanoma, and lymphoma. opnme.comcornell.edunih.gov The dependence of these cancer cells on PHGDH activity has positioned the enzyme as an attractive therapeutic target. jci.orgresearchgate.netjcancer.org Inhibiting PHGDH offers a potential strategy to selectively starve cancer cells of a critical nutrient, thereby impeding their growth and survival. cornell.edunih.gov Beyond cancer, PHGDH is also being investigated as a potential target in other conditions, such as neurological disorders and metabolic diseases. assaygenie.comresearchgate.net Recent studies have also highlighted PHGDH as a metabolic checkpoint in tumor-associated macrophages, suggesting its inhibition could modulate the tumor immune microenvironment. news-medical.net
Overview of PHGDH Inhibitors in Academic Research
The recognition of PHGDH as a therapeutic target has driven the development of various small molecule inhibitors. nih.govresearchgate.net These inhibitors are being explored as tools to probe the function of PHGDH and as potential therapeutic agents. cornell.eduresearchgate.net Early research led to the discovery of several classes of inhibitors with varying mechanisms of action, including competitive and allosteric inhibitors. oaepublish.com However, achieving both high potency and selectivity for PHGDH over other dehydrogenases has been a significant challenge. tandfonline.comnih.gov Despite these hurdles, a number of promising inhibitors have been reported in academic literature and are undergoing preclinical evaluation. oaepublish.comnih.gov These compounds, including natural products and synthetically derived molecules, have been instrumental in validating PHGDH as a drug target and have demonstrated anti-proliferative effects in cancer cell lines with high PHGDH expression. scientificarchives.comoncotarget.com
One such inhibitor that has garnered attention is BI-4924. researchgate.netmedkoo.commedchemexpress.com Developed through a fragment-based screening approach, BI-4924 is a potent and selective inhibitor of PHGDH. researchgate.net It acts as a competitive inhibitor with respect to the cofactor NAD+/NADH. ijbs.commedchemexpress.com To overcome challenges with cell permeability, a prodrug form, BI-4916, was developed which is an ester that is cleaved intracellularly to release the active inhibitor, BI-4924. researchgate.netopnme.com This strategy allows for the intracellular enrichment of the active compound, enhancing its ability to disrupt serine biosynthesis in live cells. researchgate.netopnme.com
| Feature | Description |
| Compound Name | BI-4924 |
| Target | Phosphoglycerate Dehydrogenase (PHGDH) medkoo.commedchemexpress.com |
| Mechanism of Action | NADH/NAD+-competitive inhibitor ijbs.comresearchgate.net |
| In Vitro IC50 | 3 nM against recombinant PHGDH researchgate.netmedchemexpress.com |
| Cellular IC50 | 2.2 µM for inhibition of de novo serine synthesis in MDA-MB-468 cells opnme.commedchemexpress.com |
| Prodrug | BI-4916 (ester prodrug) researchgate.netopnme.commedchemexpress.com |
Research has demonstrated that BI-4924 effectively disrupts serine biosynthesis in cancer cells that are dependent on this pathway. researchgate.netmedchemexpress.com Its high potency and selectivity make it a valuable tool for studying the biological consequences of PHGDH inhibition and for exploring the therapeutic potential of targeting this metabolic vulnerability in various diseases. opnme.commedkoo.com
Properties
Molecular Formula |
C21H19Cl2N2NaO6S |
|---|---|
Molecular Weight |
521.3408 |
IUPAC Name |
sodium (S)-2-((4-(1-(4,5-dichloro-1,6-dimethyl-1H-indole-2-carboxamido)-2-hydroxyethyl)phenyl)sulfonyl)acetate |
InChI |
InChI=1S/C21H20Cl2N2O6S.Na/c1-11-7-16-14(20(23)19(11)22)8-17(25(16)2)21(29)24-15(9-26)12-3-5-13(6-4-12)32(30,31)10-18(27)28;/h3-8,15,26H,9-10H2,1-2H3,(H,24,29)(H,27,28);/q;+1/p-1/t15-;/m1./s1 |
InChI Key |
IZAFQENNPJTZLQ-XFULWGLBSA-M |
SMILES |
O=C([O-])CS(=O)(C1=CC=C([C@H](NC(C(N2C)=CC3=C2C=C(C)C(Cl)=C3Cl)=O)CO)C=C1)=O.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BI-4924; BI 4924; BI4924; BI-4924 sodium; |
Origin of Product |
United States |
Bi 4924 Sodium: a Selective Phgdh Inhibitor for Research Applications
Discovery and Optimization Trajectory
The discovery and optimization of BI-4924 involved a systematic approach, starting with initial screening and progressing through iterative design and synthesis.
Fragment-Based Screening and Structure-Based Drug Design Approaches
The discovery of BI-4924 originated from a fragment-based screening (FBS) approach. nih.govrcsb.orgsci-hub.stresearchgate.net Following the identification of initial hits from the fragment screen, a subsequent hit optimization process was conducted using structure-based drug design (SBDD). nih.govrcsb.orgsci-hub.stresearchgate.net This combined approach allowed for the rational design and modification of compounds based on their interactions with the PHGDH enzyme. nih.govrcsb.orgsci-hub.stresearchgate.netmedchemexpress.com
Lead Series Identification and Potency Enhancement
The optimization efforts, guided by structure-based drug design, aimed to improve the potency of the initial hits. This process led to the identification of a lead series with significantly enhanced inhibitory activity against PHGDH. Through iterative optimization, the potency was improved by approximately six orders of magnitude, ultimately yielding compounds with single-digit nanomolar potency. frontiersin.orgnih.govnih.govrcsb.orgresearchgate.netresearchgate.net BI-4924 itself is reported to have an IC50 of 3 nM against recombinant PHGDH in vitro. medchemexpress.comresearchgate.netmedchemexpress.com
Inhibitory Mechanism of Action of BI-4924 Sodium
This compound exerts its inhibitory effect on PHGDH through a specific mechanism involving competition with a key cofactor.
PHGDH Cofactor-Competitive Inhibition (NADH/NAD+)
BI-4924 is characterized as a cofactor-competitive inhibitor of PHGDH, specifically competing with nicotinamide (B372718) adenine (B156593) dinucleotide (NADH/NAD+). mdpi.comresearchgate.netmedchemexpress.comnih.govrcsb.orgresearchgate.netresearchgate.netmedchemexpress.comijbs.comoaepublish.com PHGDH utilizes NAD+ as a cofactor in the conversion of 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate, the rate-limiting step in serine biosynthesis. mdpi.comopnme.comrcsb.orgmedchemexpress.comoaepublish.comuniprot.org By competing with NAD+ for binding to the enzyme, BI-4924 effectively inhibits this crucial catalytic step. mdpi.comresearchgate.netmedchemexpress.comnih.govrcsb.orgresearchgate.netresearchgate.netmedchemexpress.comijbs.comoaepublish.com
Interaction with the Rossmann Fold of PHGDH
The cofactor NAD+ binds to a specific structural motif within the PHGDH enzyme known as the Rossmann fold. mdpi.comuniprot.org As a NAD+-competitive inhibitor, BI-4924 interacts directly with this Rossmann fold region of PHGDH. mdpi.com This interaction is key to its mechanism of inhibiting cofactor binding and subsequent enzyme activity.
Structural Basis of PHGDH-BI-4924 Sodium Interaction (PDB ID: 6RJ6)
The precise structural details of how BI-4924 interacts with PHGDH have been elucidated through crystallographic studies. The co-crystal structure of human PHGDH in complex with BI-4924 has been determined and deposited in the Protein Data Bank with the accession ID 6RJ6. mdpi.comfrontiersin.orgnih.govrcsb.orgsci-hub.stresearchgate.netresearchgate.net This structural information provides a detailed view of the binding mode of BI-4924 within the active site of PHGDH, specifically within the Rossmann fold region where it competes with NAD+. Analysis of this structure (PDB ID: 6RJ6) is crucial for understanding the molecular basis of BI-4924's potency and selectivity. mdpi.comfrontiersin.orgnih.govrcsb.orgsci-hub.stresearchgate.netresearchgate.net
Table: Key Data for BI-4924
| Property | Value | Source(s) |
| PHGDH IC50 (in vitro) | 3 nM | medchemexpress.comresearchgate.netmedchemexpress.com |
| Selectivity | High vs other dehydrogenases | opnme.commedchemexpress.com |
| Mechanism of Inhibition | NADH/NAD+-competitive | mdpi.comresearchgate.netmedchemexpress.comnih.govrcsb.orgresearchgate.netresearchgate.netmedchemexpress.comijbs.comoaepublish.com |
| PDB ID (with PHGDH) | 6RJ6 | mdpi.comfrontiersin.orgnih.govrcsb.orgsci-hub.stresearchgate.netresearchgate.net |
Impact of Bi 4924 Sodium on Serine Biosynthesis and Downstream Metabolic Pathways
Disruption of de novo Serine Biosynthesis by BI-4924 Sodium
The primary and most direct effect of BI-4924 is the disruption of the de novo serine biosynthesis pathway (SSP). This pathway is responsible for the endogenous production of the amino acid L-serine from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG). frontiersin.orgnih.gov BI-4924 achieves this disruption by targeting the first and rate-limiting enzyme in this pathway, phosphoglycerate dehydrogenase (PHGDH). nih.govopnme.comnih.gov
BI-4924 functions as a co-factor-competitive inhibitor, specifically targeting the binding site for nicotinamide (B372718) adenine (B156593) dinucleotide (NADH/NAD+). researchgate.net By competing with NAD+, BI-4924 effectively prevents PHGDH from catalyzing the oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP). opnme.comopnme.com This action halts the entire downstream production of serine within the cell.
The potency of BI-4924 is significant. In enzymatic assays, it demonstrates a half-maximal inhibitory concentration (IC₅₀) of approximately 3 nM against the PHGDH enzyme. opnme.commedchemexpress.com In cellular contexts, its prodrug form, BI-4916, is often utilized to ensure efficient entry into the cell, where it is then converted to the active BI-4924 compound. opnme.comresearchgate.net This approach leads to a disruption of serine biosynthesis in cells with an IC₅₀ value of 2,200 nM after 72 hours of treatment. opnme.commedchemexpress.com The inhibition of PHGDH by BI-4924 has been shown to be highly selective, with minimal activity against a majority of other dehydrogenase enzymes. researchgate.net
Table 1: Inhibitory Activity of BI-4924
| Target/Process | Parameter | Value | Reference |
|---|---|---|---|
| PHGDH Enzyme | IC₅₀ (in vitro) | 3 nM | opnme.commedchemexpress.com |
| Cellular Serine Biosynthesis | IC₅₀ (72 h) | 2,200 nM | opnme.commedchemexpress.com |
Modulation of One-Carbon Metabolism
The inhibition of serine biosynthesis by BI-4924 has profound downstream consequences, most notably on one-carbon (1C) metabolism. The serine synthesis pathway is a primary source of one-carbon units, which are essential for a variety of anabolic processes. nih.govnih.gov These units are transferred via the folate cycle to support the synthesis of nucleotides and for the remethylation of homocysteine to methionine. mdpi.comtavernarakislab.grcreative-proteomics.com
By blocking the production of endogenous serine, BI-4924 directly curtails the cell's supply of one-carbon units. nih.gov Serine provides these units to the folate cycle through its conversion to glycine (B1666218), a reaction catalyzed by serine hydroxymethyltransferase (SHMT). frontiersin.orgtavernarakislab.gr Research using the prodrug BI-4916 has demonstrated that treatment effectively inhibits the release of formate, a key one-carbon unit, that originates from glucose via the serine synthesis pathway. researchgate.net This reduction in the availability of one-carbon units can starve the numerous metabolic pathways that depend on them.
Alterations in One-Carbon Unit Availability
Effects on Nucleotide Synthesis Pathways
A major downstream consequence of disrupting serine synthesis and one-carbon metabolism is the impairment of nucleotide production. The synthesis of both purines (adenine, guanine) and the pyrimidine (B1678525) deoxythymidine is heavily dependent on the supply of one-carbon units from the folate cycle. nih.govcreative-proteomics.comnih.gov
The de novo synthesis of the purine (B94841) ring requires two one-carbon units from 10-formyl-THF, a folate derivative. nih.gov Similarly, the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP) requires a one-carbon unit from 5,10-methylene-THF. By limiting the serine-derived carbons entering the folate cycle, BI-4924 consequently impedes the production of these essential building blocks of DNA and RNA. nih.govnih.gov This impairment of nucleotide synthesis is a key mechanism through which PHGDH inhibition can suppress the proliferation of rapidly dividing cells that have a high demand for newly synthesized DNA. researchgate.netnih.gov
Table 2: Key Metabolic Pathways Affected by BI-4924 Downstream of PHGDH Inhibition
| Pathway | Key Intermediate/Product | Impact of BI-4924 | Mechanism |
|---|---|---|---|
| One-Carbon Metabolism | Formate, 10-formyl-THF | Reduced Availability | Decreased serine production limits the primary source of one-carbon units. nih.govresearchgate.net |
| Purine Synthesis | AMP, GMP | Impaired | Shortage of one-carbon units (10-formyl-THF) required for purine ring formation. nih.govnih.gov |
| Deoxythymidine Synthesis | dTMP | Impaired | Shortage of one-carbon units (5,10-methylene-THF) for methylating dUMP. creative-proteomics.com |
The serine synthesis pathway branches directly from glycolysis, utilizing the intermediate 3-phosphoglycerate (3-PG). nih.govnih.gov Inhibition of PHGDH with BI-4924 blocks this branch, which can alter the metabolic flux through glycolysis and the tricarboxylic acid (TCA) cycle. Studies on PHGDH inhibition have shown an accumulation of glycolytic intermediates upstream of 3-PG, such as glyceraldehyde-3-phosphate, indicating a "backup" in the glycolytic pathway when the serine synthesis route is blocked. nih.gov
Furthermore, the serine synthesis pathway contributes to the pool of TCA cycle intermediates through anaplerosis. acs.org The second step of the pathway, catalyzed by PSAT1, converts glutamate (B1630785) to α-ketoglutarate (α-KG), a key TCA cycle intermediate. nih.govnih.gov Research has demonstrated that suppression of PHGDH can lead to a decrease in cellular levels of α-KG, indicating that the serine pathway is a significant source of anaplerotic flux into the TCA cycle in certain cells. acs.org Therefore, by inhibiting PHGDH, BI-4924 not only blocks serine production but also reduces the replenishment of the TCA cycle, potentially affecting cellular energy production and other biosynthetic pathways that rely on TCA intermediates.
Preclinical Research Methodologies Utilizing Bi 4924 Sodium
In Vitro Assay Systems for PHGDH Inhibition Studies
A variety of in vitro systems are employed to characterize the inhibitory activity of BI-4924 and understand its effects at a cellular level.
Enzyme Kinetic Assays and IC50 Determination
Enzyme kinetic assays are fundamental to quantifying the potency of BI-4924. eppendorf.com These assays measure the rate of the enzymatic reaction catalyzed by PHGDH, which converts 3-phosphoglycerate (B1209933) (3-PG) to 3-phosphohydroxypyruvate (3-PHP) in a manner dependent on the cofactor NAD+. opnme.comopnme.com By monitoring the reaction in the presence of varying concentrations of BI-4924, the half-maximal inhibitory concentration (IC50) can be determined. nih.gov This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
A common method involves a coupled assay where the production of NADH is linked to a fluorescent or colorimetric readout. nih.govresearchgate.net For instance, a fluorescence intensity assay can be used to monitor the reaction. acs.org BI-4924 has been shown to be a potent, single-digit nanomolar inhibitor of PHGDH in such biochemical assays. acs.orgresearchgate.net Specifically, in a high concentration NAD+ assay (250 µM), BI-4924 demonstrated an IC50 of 3 nM. opnme.comopnme.commedchemexpress.com
| Assay Type | Parameter | Value | Reference |
|---|---|---|---|
| NAD+ high assay (250 µM) | IC50 | 3 nM | opnme.comopnme.commedchemexpress.com |
| Surface Plasmon Resonance (SPR) | Binding Affinity (K_D) | 26 nM | opnme.comopnme.com |
Cell-Based Assays for Serine Synthesis Disruption
To assess the impact of PHGDH inhibition on cellular metabolism, researchers utilize cell-based assays that directly measure the disruption of de novo serine synthesis. acs.org A widely used technique involves stable isotope tracing with [13C]-glucose. medchemexpress.com Cells are cultured with this labeled glucose, and the incorporation of the 13C label into serine is quantified using liquid chromatography-mass spectrometry (LC-MS/MS). medchemexpress.com
Inhibition of PHGDH by BI-4924 leads to a dose-dependent decrease in the production of [13C]-serine. medchemexpress.com In MDA-MB-468 human breast cancer cells, treatment with BI-4924 for 72 hours resulted in an IC50 of 2,200 nM for the reduction of [13C]-serine. opnme.comopnme.commedchemexpress.com
| Cell Line | Assay | Treatment Duration | IC50 | Reference |
|---|---|---|---|---|
| MDA-MB-468 | [13C]-Serine Synthesis Inhibition | 72 hours | 2,200 nM | opnme.comopnme.commedchemexpress.com |
Cellular Uptake and Intracellular Enrichment Strategies (via Prodrug BI-4916)
While BI-4924 is a potent inhibitor of the isolated PHGDH enzyme, its structure as a carboxylic acid can limit its permeability across cell membranes. opnme.com To overcome this, a cell-permeable ester prodrug, BI-4916, was developed. opnme.comopnme.comopnme.com BI-4916 readily enters cells, where it is hydrolyzed by intracellular esterases to release the active inhibitor, BI-4924. acs.orgopnme.com This strategy leads to the intracellular enrichment of BI-4924, allowing it to effectively engage its target in the high-cofactor environment of the cytoplasm. acs.orgresearchgate.net
The efficiency of this prodrug approach can be evaluated through cellular uptake assays. acs.org These experiments typically involve treating cells with BI-4916 and then measuring the intracellular concentrations of both the prodrug and the active BI-4924 over time using techniques like LC-MS/MS. This confirms the conversion of BI-4916 to BI-4924 and demonstrates the "intracellular trapping" mechanism. acs.org
| Compound | Property | Mechanism | Outcome | Reference |
|---|---|---|---|---|
| BI-4916 | Cell-permeable ester prodrug | Enters cells and is hydrolyzed by intracellular esterases | Releases active inhibitor BI-4924, leading to intracellular enrichment | acs.orgopnme.comresearchgate.net |
| BI-4924 | Active carboxylic acid inhibitor | Poor cell permeability | Requires prodrug strategy for effective intracellular delivery | opnme.com |
Cell Line Models for PHGDH Dependency Studies (e.g., melanoma, triple-negative breast cancer)
The study of BI-4924 is particularly relevant in cancers that exhibit an amplification or overexpression of the PHGDH gene. opnme.comopnme.com These cancers, which include subsets of melanoma and triple-negative breast cancer (TNBC), often show an increased flux through the serine synthesis pathway and a dependency on PHGDH for their growth and proliferation. opnme.comopnme.com
Various cancer cell lines with known PHGDH status are used as models to investigate the effects of BI-4924. acs.org For example, the MDA-MB-468 and BT-20 breast cancer cell lines are known to have PHGDH amplification. acs.org In these PHGDH-dependent cell lines, inhibition of the enzyme with BI-4924 (delivered as the prodrug BI-4916) can lead to reduced cell growth and proliferation. researchgate.netresearchgate.net These studies are crucial for identifying cancer types that are most likely to respond to PHGDH-targeted therapies. mdpi.com
| Cancer Type | Cell Line Example | PHGDH Status | Relevance for BI-4924 Studies | Reference |
|---|---|---|---|---|
| Triple-Negative Breast Cancer | MDA-MB-468 | Amplified/Overexpressed | Model for PHGDH dependency and inhibitor efficacy | opnme.comacs.org |
| Breast Cancer | BT-20 | Amplified | Used to study the impact of PHGDH knockdown and inhibition | acs.org |
| Melanoma | A375 | High Expression | Used to study the role of serine synthesis in cell migration | researchgate.net |
In Vivo Model Systems for Metabolic Pathway Research
To translate in vitro findings into a more complex biological system, BI-4924 is utilized in in vivo models.
Application in Animal Models for Studying PHGDH Inhibition Effects
Animal models, primarily mice bearing xenograft tumors derived from PHGDH-dependent cancer cell lines, are essential for evaluating the in vivo efficacy of PHGDH inhibition. frontiersin.orgijbs.com In these studies, the prodrug BI-4916 is administered to the animals, and its effect on tumor growth is monitored over time. researchgate.net
These in vivo experiments provide critical information on the ability of the compound to inhibit tumor growth in a living organism. nih.gov Furthermore, tumor tissue and plasma can be collected to perform pharmacodynamic and metabolic analyses, confirming that the drug reached its target and had the intended effect on serine biosynthesis within the tumor. researchgate.net Such studies have demonstrated that targeting the serine synthesis pathway can suppress the growth of PHGDH-dependent tumors. researchgate.net
Isotope Tracing Experiments in Animal Models
Isotope tracing is a powerful technique used to map the flow of atoms through metabolic pathways. In the context of PHGDH inhibitor research, stable isotope tracing in animal models, such as mouse xenografts, is employed to confirm the on-target effect of the inhibitor in a complex biological system. researchgate.netnih.gov This methodology typically involves administering a nutrient labeled with a stable isotope, like 13C-glucose, to the animal. researchgate.net The labeled carbon atoms can then be tracked as they are incorporated into downstream metabolites.
For PHGDH, which catalyzes the first step in the serine biosynthesis pathway, its inhibition is expected to reduce the synthesis of serine from the glycolytic intermediate 3-phosphoglycerate. nih.gov In studies on PHGDH-dependent tumors in animal models, treatment with a PHGDH inhibitor followed by an infusion of [U-13C]glucose demonstrated a significant reduction in the fraction of labeled M+3 serine within the tumor tissue. researchgate.net This result provides direct evidence that the inhibitor is engaging its target and blocking the intended metabolic pathway in vivo. researchgate.net While specific animal tracing studies featuring BI-4924 are not extensively detailed in the provided literature, its prodrug, BI-4916, has been used in isotope tracing experiments. nih.gov Furthermore, this experimental approach is standard for validating this class of inhibitors, with compounds like NCT-503 being used to demonstrate reduced glucose-derived carbon incorporation into serine in neuroblastoma cells and xenograft models. researchgate.netnih.gov
Computational and Structural Biology Approaches
Computational and structural biology methods have been fundamental to the discovery and optimization of BI-4924 and other PHGDH inhibitors. These approaches provide atomic-level insights into how the inhibitor interacts with its target protein, guiding rational drug design.
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com In the study of PHGDH inhibitors, BI-4924 frequently serves as a reference compound due to its high potency and known binding mode, which has been resolved by X-ray crystallography. mdpi.comnih.govresearchgate.net
In these studies, the crystal structure of PHGDH complexed with BI-4924 (PDB ID: 6RJ6) is used to define the binding site's dimensions and properties. nih.gov New potential inhibitors are then computationally "docked" into this site, and their predicted binding affinity (docking score) is calculated. These scores are compared against the score of BI-4924 to gauge their potential as effective inhibitors. mdpi.comnih.gov For instance, in a screen of a phenolic compounds library, BI-4924 was used as a control to evaluate the binding energies of test compounds at both the NAD+ and substrate-binding sites of PHGDH. mdpi.comnih.gov This comparative analysis is crucial for prioritizing compounds for further experimental testing.
| Compound | Binding Site | MolDock Score (kcal/mol) |
|---|---|---|
| BI-4924 (Control) | NAD+ | -159.39 |
| NCT-503 (Control) | NAD+ | -112.55 |
| CBR-5884 (Control) | NAD+ | -98.83 |
| Salvianolic acid C | NAD+ | -189.11 |
| Schizotenuin F | NAD+ | -182.47 |
| BI-4924 (Control) | 3-Phosphoglyceric acid | -128.84 |
| NCT-503 (Control) | 3-Phosphoglyceric acid | -110.15 |
| CBR-5884 (Control) | 3-Phosphoglyceric acid | -101.45 |
| Salvianolic acid I | 3-Phosphoglyceric acid | -160.87 |
| Chicoric acid | 3-Phosphoglyceric acid | -159.05 |
Data sourced from a study identifying natural inhibitors for PHGDH, where BI-4924 was a control compound. nih.gov
3D-QSAR Pharmacophore Model Development
Three-dimensional quantitative structure-activity relationship (3D-QSAR) models are computational tools used to establish a mathematical relationship between the chemical structures of a set of compounds and their biological activity. researchgate.netdntb.gov.ua For PHGDH, potent inhibitors like BI-4924 form the basis for developing pharmacophore models. researchgate.net A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that a molecule must possess to bind to the target and elicit a biological response. researchgate.net
The development process involves generating models from a training set of known inhibitors and validating them statistically. researchgate.net Parameters such as total cost and null cost are used to assess the model's predictive power. A significant difference between the null cost and the total cost (a ∆Cost > 60 bits) suggests a highly predictive model with a good correlation to the actual activity data. researchgate.net Once validated, this pharmacophore model serves as a 3D query to rapidly screen large virtual libraries of compounds to identify novel chemical scaffolds that may also act as potent PHGDH inhibitors. nih.govresearchgate.net
Molecular Dynamics Simulations in PHGDH-Inhibitor Complexes
Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For PHGDH-inhibitor complexes, MD simulations provide insights into the stability and conformational dynamics of the inhibitor within the enzyme's binding pocket. nih.govresearchgate.net
In a comparative study, MD simulations were performed on PHGDH complexed with newly identified hits and with a potent known inhibitor referred to as T23, which corresponds to BI-4924 from its discovery publication. researchgate.net The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone over the course of the simulation. For the PHGDH-BI-4924 complex, the RMSD showed initial fluctuations within the first 40 nanoseconds before stabilizing, indicating the formation of a stable and persistent binding interaction. researchgate.net Such simulations are critical for confirming the stability of binding predicted by docking studies and for understanding the detailed interactions that maintain the complex. nih.govresearchgate.net
| Complex | Key Parameter | Finding |
|---|---|---|
| PHGDH-BI-4924 (T23) | RMSD-P (Protein RMSD) | Stabilized in the range of 2.5 Å - 4.5 Å after 40 ns |
Data from a comparative MD simulation study of PHGDH inhibitors. researchgate.net
Co-crystal Structure Analysis of PHGDH with Inhibitors
The definitive method for understanding ligand-target interactions at an atomic level is X-ray crystallography of the co-crystalized protein-inhibitor complex. The crystal structure of human PHGDH in complex with BI-4924 has been solved and is publicly available in the Protein Data Bank (PDB). opnme.comopnme.comrcsb.org
This structure provides a high-resolution, three-dimensional map of the binding interaction. rcsb.org Analysis of the co-crystal structure reveals the precise orientation of BI-4924 within the NAD+/NADH co-factor binding pocket and identifies the specific amino acid residues of PHGDH that form hydrogen bonds and other non-covalent interactions with the inhibitor. nih.govnih.gov This empirical data is invaluable; it not only confirms the binding mode but also serves as the foundational template for structure-based drug design efforts, including the molecular docking and dynamics simulations described above. nih.govnih.gov
| Parameter | Details |
|---|---|
| PDB ID | 6RJ6 rcsb.org |
| Classification | Oxidoreductase rcsb.org |
| Organism | Homo sapiens rcsb.org |
| Expression System | Escherichia coli rcsb.org |
| Method | X-Ray Diffraction rcsb.org |
| Resolution | 1.98 Å rcsb.org |
| Release Date | 2019-08-07 rcsb.org |
| Deposition Authors | Bader, G., Wolkerstorfer, B., Zoephel, A. rcsb.org |
Comparative Pharmacological Analysis of Bi 4924 Sodium
Comparison with Other PHGDH Inhibitors (e.g., CBR-5884, NCT-503, PKUMDL-WQ-2101)
BI-4924 is among several small molecule inhibitors developed to target PHGDH enzymatic activity. Other notable PHGDH inhibitors include CBR-5884, NCT-503, and PKUMDL-WQ-2101, all of which are undergoing preclinical research. nih.govresearchgate.net While these compounds share the common goal of inhibiting PHGDH, they exhibit differences in their mechanisms and pharmacological profiles.
CBR-5884 is a PHGDH inhibitor with an IC₅₀ of 33 µM that has been shown to decrease de novo serine synthesis in cancer cells and inhibit the proliferation of cancer cell lines with high PHGDH expression. tocris.com CBR-5884 contains functional groups that target the sulfhydryl moiety of PHGDH, reacting with a cysteine residue to decrease de novo serine synthesis. frontiersin.orgnih.gov
NCT-503 is another PHGDH inhibitor with an IC₅₀ value of 2.5 µM against recombinant PHGDH. sigmaaldrich.comresearchgate.net It has been reported to reduce the incorporation of one-carbon units from glucose-derived and exogenous serine into nucleotides, potentially contributing to its anticancer activity. sigmaaldrich.com NCT-503 selectively affects the PHGDH oligomerization state in PHGDH-dependent cell lines and xenograft tumors. frontiersin.orgnih.gov
PKUMDL-WQ-2101 is characterized as a negative allosteric modulator of PHGDH with an IC₅₀ of 34.8 μM. bio-techne.comtocris.commedchemexpress.com It has demonstrated antitumor activity in vitro against breast cancer cell lines overexpressing PHGDH, with EC₅₀ values of 7.7 µM in MDA-MB-468 cells and 10.8 µM in HCC-70 cells. bio-techne.comtocris.com PKUMDL-WQ-2101 also inhibits the growth of MDA-MB-468 xenografts in mice. bio-techne.comtocris.com
In comparative studies, BI-4924, NCT-503, and CBR-5884 have been used as control compounds to evaluate the binding affinities of novel natural inhibitors to PHGDH. mdpi.comresearchgate.netresearchgate.net Computational docking studies have compared the binding energies of these inhibitors with potential new candidates at the NAD⁺ and 3-phosphoglyceric acid binding sites of PHGDH. mdpi.comresearchgate.netresearchgate.net
Distinctions in Inhibitory Modes (Competitive vs. Allosteric)
PHGDH inhibitors can be broadly classified based on their inhibitory mechanisms: competitive or allosteric. BI-4924 is described as a highly potent co-factor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH/NAD⁺)-competitive PHGDH inhibitor. medchemexpress.comnih.govmedkoo.com This means it competes with the natural cofactor NAD⁺ for binding to the active site of the enzyme. nih.govmedkoo.com
In contrast, inhibitors like PKUMDL-WQ-2101 are negative allosteric modulators, meaning they bind to a site distinct from the active site, inducing a conformational change that reduces the enzyme's activity. bio-techne.comtocris.commedchemexpress.com Other inhibitors such as CBR-5884 and NCT-503 are also reported to have allosteric modes of action, although their precise binding sites are not always fully determined and are sometimes concluded from docking studies. mdpi.com NCT-503, specifically, has been reported as a non-competitive inhibitor with respect to both 3-PG and NAD⁺. researchgate.netsigmaaldrich.comresearchgate.net
The distinction in inhibitory modes can influence the pharmacological profile of the inhibitors, including their potency in cellular contexts where substrate and cofactor concentrations can be high.
Relative Potency and Selectivity Profiles in Preclinical Contexts
BI-4924 is characterized as a highly potent and selective PHGDH inhibitor. It has an IC₅₀ of 3 nM against isolated PHGDH. medchemexpress.com While potent against the isolated enzyme, its cellular efficacy can be impacted by high intracellular NAD⁺ concentrations due to its competitive nature. mdpi.com Intracellular trapping of BI-4924 has been shown to disrupt serine biosynthesis with an IC₅₀ of 2200 nM (2.2 µM) at 72 hours. medchemexpress.com BI-4924 demonstrates high selectivity against the majority of other dehydrogenase targets. medchemexpress.comnih.govmedkoo.comopnme.com
Comparative data on the potency of other inhibitors shows varying levels of activity. CBR-5884 has an IC₅₀ of 33 µM against PHGDH. tocris.com NCT-503 has an IC₅₀ of 2.5 µM against recombinant PHGDH. sigmaaldrich.comresearchgate.net PKUMDL-WQ-2101 has an IC₅₀ of 34.8 μM against PHGDH. bio-techne.comtocris.commedchemexpress.com
While direct head-to-head comparisons of cellular potency across all these inhibitors in identical experimental settings are crucial for a definitive ranking, the reported IC₅₀ values suggest that BI-4924 is significantly more potent against the isolated enzyme compared to CBR-5884, NCT-503, and PKUMDL-WQ-2101. However, the cellular efficacy of competitive inhibitors like BI-4924 can be influenced by intracellular cofactor levels, as reflected in the higher IC₅₀ for disrupting serine biosynthesis in cells compared to the enzymatic IC₅₀. medchemexpress.commdpi.com
Selectivity is a key aspect of preclinical evaluation. BI-4924 has shown high selectivity against most other dehydrogenase targets. medchemexpress.comnih.govmedkoo.comopnme.com Limited off-target activity was observed in a SafetyScreen44™ panel for BI-4924, with > 70% inhibition found for 5HT2B (78%) and PDE3A (86%). opnme.com NCT-503 was reported to be inactive against a panel of other dehydrogenases and showed minimal cross-reactivity in a panel of 168 G-protein-coupled receptors (GPCRs). sigmaaldrich.com
Here is a summary of reported potency data:
| Compound | Target | Assay Type | IC₅₀ / EC₅₀ | Notes | Source |
| BI-4924 | PHGDH | Enzymatic | 3 nM | Selective, NADH/NAD⁺-competitive | medchemexpress.com |
| BI-4924 | Serine Biosynthesis | Cellular | 2.2 µM | Intracellular trapping effect (72h) | medchemexpress.com |
| CBR-5884 | PHGDH | Enzymatic | 33 µM | Decreases de novo serine synthesis | tocris.com |
| NCT-503 | PHGDH | Recombinant Enzyme | 2.5 µM | Non-competitive vs 3-PG and NAD⁺ | sigmaaldrich.comresearchgate.net |
| PKUMDL-WQ-2101 | PHGDH | Enzymatic | 34.8 µM | Negative allosteric modulator | bio-techne.comtocris.commedchemexpress.com |
| PKUMDL-WQ-2101 | Cell Viability | Cellular (MDA-MB-468) | 7.7 µM | PHGDH amplified breast cancer cells | bio-techne.comtocris.commedchemexpress.com |
| PKUMDL-WQ-2101 | Cell Viability | Cellular (HCC70) | 10.8 µM | PHGDH amplified breast cancer cells | bio-techne.comtocris.commedchemexpress.com |
Prodrug Strategy: BI-4916 for Enhanced Cellular Delivery
BI-4924 is a lipophilic molecule that is highly plasma protein bound. medchemexpress.com To overcome potential limitations in cellular uptake and achieve sufficient intracellular concentrations to inhibit PHGDH effectively, a prodrug strategy was employed, leading to the development of BI-4916. nih.govopnme.com
BI-4916 is a cell-permeable ester prodrug of BI-4924. opnme.commedchemexpress.com As a prodrug, BI-4916 is designed to be taken up by cells and then undergo intracellular hydrolysis to release the active compound, BI-4924. opnme.com This intracellular cleavage mechanism facilitates the enrichment of the active carboxylic acid-based drug within the cell, helping to overcome the challenge posed by high cytosolic levels of the competitive cofactors NADH/NAD⁺. nih.gov
The use of BI-4916 allows for enhanced cellular delivery and intracellular enrichment of the potent PHGDH inhibitor BI-4924. opnme.comopnme.com This strategy is particularly relevant for targeting intracellular enzymes like PHGDH and is utilized in preclinical cellular experiments. opnme.comopnme.com BI-4916 has been shown to inhibit cancer cell migration and disrupt cGAS-STING signaling in certain contexts. medchemexpress.com
| Compound | Description | Notes | Source |
| BI-4916 | Cell permeable ester prodrug of BI-4924 | Undergoes intracellular hydrolysis to release BI-4924 | opnme.commedchemexpress.com |
| BI-4924 | Active PHGDH inhibitor | Released intracellularly from BI-4916 | opnme.com |
Advanced Research Perspectives and Unanswered Questions
Elucidating the Precise Molecular Mechanisms of PHGDH's Role in Metabolic Regulation
While PHGDH is primarily known for its role in de novo serine synthesis, research indicates it has broader implications in cellular metabolism and beyond its enzymatic activity. PHGDH is frequently overexpressed in various cancers due to mechanisms like gene amplification, transcriptional regulation, and alterations in stability, contributing to tumor progression. ijbs.comresearchgate.netnih.gov Its amplification can promote tumor growth by supplying serine for protein synthesis and one-carbon metabolism, promoting the TCA cycle, and through non-enzymatic functions, such as FOXM1 binding. ijbs.comnih.gov
Studies have shown that inhibiting or knocking down PHGDH can inhibit the proliferation of some cancer cells in a manner not fully rescued by exogenous serine, suggesting additional metabolic or non-metabolic roles. nih.gov For instance, PHGDH has been reported to interact with translation initiation factors to facilitate complex assembly, promoting pancreatic cancer development. scientificarchives.com It can also interact with and stabilize FOXM1, promoting proliferation and tumorigenicity in glioma cells. scientificarchives.com PHGDH may also catalyze the conversion of alpha-ketoglutarate (B1197944) to 2-hydroxyglutaric acid in certain variants, potentially contributing to 2-hydroxyglutaric aciduria, although this is debated for human PHGDH. wikipedia.org Further research is needed to fully delineate these diverse molecular mechanisms and their implications in different physiological and pathological contexts. ijbs.com
Investigating Coordination of Serine Synthesis with Broader Metabolic Networks
The serine synthesis pathway is deeply integrated with other metabolic networks, forming a complex web crucial for cellular homeostasis and proliferation. spandidos-publications.comnih.govfrontiersin.org Serine derived from synthesis or exogenous uptake can be converted to glycine (B1666218), providing one-carbon units for one-carbon metabolism. spandidos-publications.comnih.govd-nb.info This network, often referred to as the serine, glycine, and one-carbon (SGOC) network, supports the synthesis of purines, pyrimidines, lipids, and glutathione, and plays a role in methylation reactions and redox homeostasis. nih.govnih.govresearchgate.netwustl.edu
PHGDH, as the rate-limiting enzyme of serine synthesis, significantly impacts flux through this interconnected network. opnme.comijbs.comfrontiersin.org Upregulation of the serine synthesis pathway allows for flexibility to fuel various downstream pathways. frontiersin.org Inhibition of PHGDH can induce alterations in nucleotide metabolism independent of serine utilization, disrupting mass balance within central carbon metabolism and simultaneously altering the pentose (B10789219) phosphate (B84403) pathway and the TCA cycle. researchgate.netresearchgate.net The coordination of serine synthesis with these broader networks, particularly under metabolic stress or in disease states like cancer, remains an active area of investigation. pnas.org
Strategies for Overcoming Cellular Efficacy Challenges of NAD+-Competitive Inhibitors
BI-4924 is an NAD+-competitive inhibitor. medchemexpress.comnih.gov NAD+ is a crucial coenzyme involved in numerous metabolic redox reactions, acting as an oxidizing agent and being reduced to NADH. wikipedia.orgctpharma.com.tr NAD+ is regenerated from NADH, and the NAD+ salvage pathway is required for functional serine biosynthesis. nih.gov PHGDH utilizes NAD+ as a cofactor, producing NADH during the conversion of 3-PG to 3-PHP. nih.gov
Targeting enzymes that utilize essential cofactors like NAD+ can present challenges for cellular efficacy. Achieving sufficient intracellular concentrations of competitive inhibitors to outcompete the abundant natural cofactor can be difficult. While the search results highlight BI-4924's potency in enzymatic assays, its cellular IC50 for disrupting serine biosynthesis is higher, suggesting potential challenges in cellular uptake or maintaining effective intracellular concentrations. medchemexpress.comresearchgate.net Strategies to overcome these challenges for NAD+-competitive inhibitors in general are being explored, although specific details regarding BI-4924 are limited in the provided context. These strategies could involve prodrug approaches, optimizing lipophilicity for better membrane permeability, or exploring different chemical scaffolds and inhibition mechanisms (e.g., allosteric inhibition). The development of BI-4916, a cell-permeable ester prodrug of BI-4924, is one such strategy aimed at achieving intracellular enrichment of the active inhibitor. opnme.com
Development of Novel Research Tools and Methodologies
The study of PHGDH and serine metabolism relies on the availability of appropriate research tools and methodologies. The development of potent and selective inhibitors like BI-4924 is crucial for probing the functional significance of PHGDH in various biological contexts. opnme.commedchemexpress.commedkoo.com
Assays for measuring PHGDH activity are essential for screening and characterizing inhibitors. Coupled enzymatic assays monitoring NADH production or the reduction of resazurin (B115843) have been developed and utilized in PHGDH inhibitor studies. pnas.orgnih.govnih.govresearchgate.net Stable isotope tracing, coupled with high-resolution mass spectrometry and mathematical modeling, is a powerful methodology for tracing the metabolic fate of serine and understanding flux through the SGOC network. nih.govresearchgate.net Computational approaches, such as 3D-QSAR pharmacophore modeling and molecular docking, are also being employed to identify and design novel PHGDH inhibitors. frontiersin.org Continued development and refinement of these tools and methodologies are vital for advancing our understanding of serine metabolism and the therapeutic potential of targeting PHGDH.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for determining the IC50 of BI-4924 sodium in enzymatic and cellular assays?
- Answer : BI-4924's IC50 determination involves two phases:
Enzymatic Assays : Use recombinant PHGDH in a NADH/NAD<sup>+</sup>-coupled assay to measure competitive inhibition kinetics. BI-4924 exhibits an IC50 of 3 nM due to its direct binding to the enzyme's active site .
Cellular Assays : Employ serine-depletion models (e.g., PHGDH-dependent cancer cell lines) with a 72-hour incubation period. The higher cellular IC50 (2200 nM) reflects intracellular trapping and delayed effects on serine biosynthesis .
- Validation : Include positive controls like NCT-502 (IC50 = 3.7 µM) to benchmark potency differences .
Q. How should researchers design experiments to validate BI-4924's target engagement in cellular models?
- Answer :
Metabolomic Profiling : Quantify intracellular serine and glycine levels via LC-MS after BI-4924 treatment. A significant reduction confirms PHGDH pathway disruption .
Rescue Experiments : Supplement cultures with exogenous serine. Restoration of cell viability indicates on-target activity .
Genetic Knockdown : Compare BI-4924 effects with PHGDH siRNA-treated cells to distinguish pharmacological vs. genetic inhibition .
Q. What are the critical considerations for selecting in vitro models to study BI-4924's efficacy?
- Answer : Prioritize PHGDH-amplified cancer lines (e.g., MDA-MB-468 breast cancer) due to their reliance on de novo serine synthesis. Use non-PHGDH-dependent cells (e.g., normal fibroblasts) as negative controls to assess selectivity . Include 3D spheroid models to evaluate penetration and efficacy in tumor-like microenvironments .
Advanced Research Questions
Q. How can researchers resolve discrepancies between BI-4924's enzymatic IC50 (3 nM) and cellular IC50 (2200 nM)?
- Answer : The disparity arises from:
- Cellular Uptake Barriers : BI-4924's high plasma protein binding reduces free drug availability. Use equilibrium dialysis to measure unbound fractions .
- Prodrug Dynamics : BI-4916 (a prodrug of BI-4924) may exhibit different kinetics. Compare intracellular concentrations of BI-4924 derived from BI-4916 vs. direct administration .
- Time-Dependent Effects : Extend treatment duration beyond 72 hours to assess cumulative serine depletion .
Q. What strategies are effective for optimizing BI-4924's formulation in preclinical in vivo studies?
- Answer :
- Solubility : Prepare BI-4924 in DMSO/PEG300/Tween 80/saline (e.g., 5:40:5:50 ratio) to balance stability and bioavailability .
- Dosing Frequency : Conduct pharmacokinetic studies to determine the half-life and adjust dosing intervals to maintain target engagement .
- Tissue Distribution : Use radiolabeled BI-4924 to quantify accumulation in tumors vs. normal tissues via autoradiography .
Q. How does BI-4924's selectivity profile compare to other PHGDH inhibitors, and what are the implications for off-target effects?
- Answer : BI-4924 shows >100-fold selectivity over other dehydrogenases (e.g., lactate dehydrogenase, glutamate dehydrogenase) in enzymatic screens. In contrast, NCT-503 (IC50 = 2.5 µM) has broader off-target activity . Validate specificity using:
- Thermal Shift Assays : Confirm PHGDH stabilization by BI-4924 but not unrelated proteins .
- CRISPR-Cas9 Screens : Identify synthetic lethal interactions unique to BI-4924-treated cells .
Q. What mechanistic insights explain BI-4924's role in ER stress and NF-κB activation, and how should these be experimentally dissected?
- Answer : BI-4924 may indirectly activate NF-κB via ER stress-induced IRE1α signaling. To investigate:
Pathway Inhibition : Co-treat cells with ER stress inhibitors (e.g., 4-PBA) and measure NF-κB activity via luciferase reporters .
Transcriptomics : Perform RNA-seq to identify NF-κB target genes upregulated post-BI-4924 treatment .
Genetic Models : Use PHGDH-knockout cells to isolate serine depletion effects from off-target ER stress .
Methodological Best Practices
- Data Reproducibility : Document assay conditions (e.g., serum-free media to avoid exogenous serine) and batch-test inhibitors for stability .
- Contradiction Analysis : Use Bland-Altman plots to compare inter-lab variability in IC50 measurements .
- Ethical Reporting : Disclose formulation details and negative results to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
